molecular formula C15H10N2O4 B249903 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one

Cat. No. B249903
M. Wt: 282.25 g/mol
InChI Key: VBCHUGNMPRAFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one, also known as Nitroquipazine, is a chemical compound that belongs to the quinoline family. It is a potent and selective inhibitor of serotonin transporter (SERT), which makes it a valuable tool in scientific research.

Scientific Research Applications

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is widely used in scientific research as a tool to study the role of serotonin in various physiological and pathological processes. It is particularly useful in studying the mechanism of action of antidepressants and other drugs that target the serotonin system. 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has also been used to investigate the role of serotonin in the regulation of mood, appetite, and sleep.

Mechanism of Action

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene selectively inhibits the reuptake of serotonin by SERT. By blocking the reuptake of serotonin, 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene increases the concentration of serotonin in the synaptic cleft, which enhances the activation of postsynaptic receptors. This leads to an overall increase in serotonergic neurotransmission, which is believed to be responsible for the antidepressant and anxiolytic effects of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene.
Biochemical and Physiological Effects:
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has been shown to increase the extracellular concentration of serotonin in the brain, which leads to an increase in the activation of postsynaptic serotonin receptors. This results in a variety of physiological and biochemical effects, including anxiolytic and antidepressant effects, increased appetite, and changes in sleep patterns.

Advantages and Limitations for Lab Experiments

2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is a valuable tool in scientific research because of its high selectivity for SERT and its ability to increase the extracellular concentration of serotonin. However, it is important to note that 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has limitations in terms of its use in lab experiments. For example, it has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, it can have off-target effects on other neurotransmitter systems, which can complicate interpretation of results.

Future Directions

There are several future directions for research on 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene. One area of interest is the development of more selective and potent inhibitors of SERT, which could improve the specificity and efficacy of experiments using 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene. Another area of interest is the investigation of the role of serotonin in the regulation of other physiological processes, such as pain perception and immune function. Finally, the use of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene in the development of new antidepressant and anxiolytic drugs is an important area of research that could have significant clinical implications.
Conclusion:
In conclusion, 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is a valuable tool in scientific research that has been used extensively to study the role of serotonin in various physiological and pathological processes. Its selectivity for SERT and ability to increase the extracellular concentration of serotonin make it a valuable tool for investigating the mechanism of action of antidepressants and other drugs that target the serotonin system. While 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has limitations in terms of its use in lab experiments, it remains an important tool for investigating the role of serotonin in health and disease.

Synthesis Methods

The synthesis of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene involves the reaction of 2-nitrobenzaldehyde with 2-hydroxy-1-methylquinolin-4(1H)-one in the presence of a base. The reaction yields 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene as a yellow solid with a melting point of 250-252°C.

properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

4-hydroxy-3-(2-nitrophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H10N2O4/c18-14-9-5-1-3-7-11(9)16-15(19)13(14)10-6-2-4-8-12(10)17(20)21/h1-8H,(H2,16,18,19)

InChI Key

VBCHUGNMPRAFCZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C3=CC=CC=C3[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CC=C3[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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